molecular formula C7H8ClF3N2 B1445546 (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride CAS No. 1159813-38-3

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

Cat. No. B1445546
M. Wt: 212.6 g/mol
InChI Key: BDDKPNSDKMBCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to TFMPH, have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds demonstrate significant catalytic activity and selectivity in organic reactions.


Molecular Structure Analysis

The molecular weight of TFMPH is 212.6 g/mol . The InChI code for TFMPH is 1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H .


Chemical Reactions Analysis

TFMPH is widely used in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of drugs and other pharmaceuticals.


Physical And Chemical Properties Analysis

TFMPH is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C. It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry : The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to "(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride," have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds demonstrate significant catalytic activity and selectivity in organic reactions, where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Photocytotoxicity in Red Light : Iron(III) complexes, involving derivatives of (pyridin-2-yl)methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes exhibit unprecedented photocytotoxicity in red light, showcasing potential applications in the field of photodynamic therapy (Basu et al., 2014).

  • Ligand Exchange and Spin State Equilibria : Research on Fe(II) complexes based on pentadentate ligands, including derivatives similar to "(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride," has contributed to understanding ligand exchange and spin state equilibria in aqueous media. These findings have implications in the field of coordination chemistry and could inform the design of molecular switches and sensors (Draksharapu et al., 2012).

  • Schiff Base Synthesis and Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally related to the chemical , have been synthesized and demonstrated significant anticonvulsant activity. This research contributes to the development of potential new therapeutic agents (Pandey & Srivastava, 2011).

  • Coordination Chemistry and Spectroscopy : Studies on compounds like N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine contribute to understanding the photophysical behaviors of polydentate ligands. Such research is crucial in the development of light-activated materials and sensors (Li Ping-hua, 2010).

  • Antiosteoclast Activity : A family of compounds synthesized from derivatives of (pyridin-2-yl)methanamine showed moderate to high antiosteoclast and osteoblast activity. This research opens up possibilities for new treatments in bone-related diseases (Reddy et al., 2012).

Safety And Hazards

TFMPH is a chemical that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Currently, the major use of TFMPH derivatives is in the protection of crops from pests . Several TFMPH derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMPH will be discovered in the future .

properties

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKPNSDKMBCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743489
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

CAS RN

1159813-38-3
Record name 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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